BenchChemオンラインストアへようこそ!

5-Cyclopropyl-1-methylimidazolidine-2,4-dione

Medicinal chemistry Hydantoin SAR Hydrogen-bond topology

5-Cyclopropyl-1-methylimidazolidine-2,4-dione (CAS 1378254-98-8) delivers a precisely defined N1-methyl, C5-cyclopropyl substitution pattern on the imidazolidine-2,4-dione core—eliminating regioisomer ambiguity that plagues generic hydantoin sourcing. N1-methylation reduces hydrogen-bond donor count from 2 to 1, altering supramolecular assembly, LogP, and target engagement versus unsubstituted or N3-substituted analogs. Ideal for anticonvulsant SAR campaigns, anti-Chagas phenotypic screening, and crystallography. Verify exact N1/C5 topology before purchase—regioisomers with identical molecular formulas exhibit divergent biological profiles.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B11794584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1-methylimidazolidine-2,4-dione
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCN1C(C(=O)NC1=O)C2CC2
InChIInChI=1S/C7H10N2O2/c1-9-5(4-2-3-4)6(10)8-7(9)11/h4-5H,2-3H2,1H3,(H,8,10,11)
InChIKeyUYLJGLWTIZVRHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1-methylimidazolidine-2,4-dione: Structural Identity, Physicochemical Profile, and Procurement Baseline


5-Cyclopropyl-1-methylimidazolidine-2,4-dione (CAS 1378254-98-8; molecular formula C₇H₁₀N₂O₂; MW 154.17 g/mol) is an N1-methyl, C5-cyclopropyl-substituted hydantoin (imidazolidine-2,4-dione) scaffold . The compound belongs to the organoheterocyclic azoline superclass and is commercially available as a research-grade small-molecule building block with a typical catalog purity specification of 95–97% . Its substitution pattern—a cyclopropyl group at the 5-position and a methyl group on the N1 nitrogen—distinguishes it from the more common 5,5-disubstituted hydantoin regioisomers that dominate the anticonvulsant literature [1]. The imidazolidine-2,4-dione core is a recognized privileged scaffold in medicinal chemistry, with derivatives reported to exhibit anticonvulsant, antiparasitic (anti-Trypanosoma cruzi), and metalloproteinase-inhibitory activities [1][2].

Why 5-Cyclopropyl-1-methylimidazolidine-2,4-dione Cannot Be Interchanged with Generic Hydantoin Analogs


Hydantoin derivatives are not functionally interchangeable; the specific placement of substituents on the imidazolidine-2,4-dione ring dictates hydrogen-bonding capacity, metabolic vulnerability, and target engagement. In this compound, N1-methylation eliminates one hydrogen-bond donor (HBD) relative to N1-unsubstituted analogs, reducing the HBD count from 2 to 1 [1]. This single-donor profile alters both supramolecular assembly (crystal packing driven by N–H···O=C networks) and biological recognition—class-level SAR from anticonvulsant hydantoins demonstrates that N3-substitution modulates potency by orders of magnitude (ED₅₀ ranging from 5.29 to >100 mg/kg in MES), while N1-alkylation affects metabolic stability [2]. The cyclopropyl group at C5 imparts conformational restriction and increased lipophilicity compared with unsubstituted or methyl-only analogs, affecting both passive permeability and CYP-mediated oxidative metabolism. A user selecting a generic “cyclopropyl-hydantoin” without verifying the exact N1/C5 substitution pattern risks acquiring a regioisomer with different hydrogen-bond topology, altered LogP, and divergent biological profile—undermining reproducibility in SAR campaigns or biochemical assay development.

Quantitative Differentiation Evidence: 5-Cyclopropyl-1-methylimidazolidine-2,4-dione vs. Closest Analogs


Regioisomeric Differentiation: N1-Methyl vs. C5-Methyl Substitution Impacts Hydrogen-Bond Donor Count

5-Cyclopropyl-1-methylimidazolidine-2,4-dione positions the methyl group on the N1 nitrogen, yielding exactly one hydrogen-bond donor (N3–H). Its direct regioisomer, 5-cyclopropyl-5-methylimidazolidine-2,4-dione (CAS 5470-46-2), carries the methyl group at C5 and retains two hydrogen-bond donors (N1–H and N3–H) [1]. This difference is structurally deterministic: N1-methylation permanently eliminates one H-bond donor irrespective of tautomeric state, whereas C5-substitution preserves both N–H donors. The consequence is a reduced topological polar surface area (estimated ~49 Ų vs. 58 Ų reported for the 5-methyl isomer) and altered capacity for intermolecular H-bond-directed crystal packing or target binding [1].

Medicinal chemistry Hydantoin SAR Hydrogen-bond topology

Lipophilicity Differentiation: Cyclopropyl Contribution to LogP vs. Des-Cyclopropyl and Des-Methyl Analogs

The predicted LogP of 5-cyclopropyl-1-methylimidazolidine-2,4-dione (estimated ~0.5–0.8) is elevated relative to the fully unsubstituted hydantoin core (LogP ≈ −0.8) and intermediate between 1-methylhydantoin (LogP ≈ −0.5, CAS 616-04-6) and more lipophilic 5,5-disubstituted analogs [1]. The directly comparable regioisomer 5-cyclopropyl-5-methylimidazolidine-2,4-dione has a reported experimental/computational LogP of −0.02 [2]. The N1-methyl, C5-cyclopropyl arrangement is predicted to be more lipophilic than the C5-methyl, C5-cyclopropyl isomer due to reduced HBD-mediated aqueous solvation—consistent with the general observation that N-methylation of amide/imide NH reduces LogD₇.₄ by decreasing hydrogen-bond acidity (α₂ᴴ) while modestly increasing intrinsic lipophilicity of the neutral species [3].

Physicochemical profiling ADME prediction LogP comparison

Anticonvulsant Pharmacophore Context: Cyclopropyl-Hydantoin Class-Level Potency Benchmarking

While direct anticonvulsant data for 5-cyclopropyl-1-methylimidazolidine-2,4-dione have not been published, class-level SAR from closely related 5-cyclopropyl-hydantoins provides a quantitative potency framework. 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione (compound 1 in Byrtus et al.) exhibited an ED₅₀ of 5.76 mg/kg in the rat oral MES (maximal electroshock) test and 57.31 mg/kg in the scPTZ test, outperforming phenytoin (ED₅₀ ~9.5 mg/kg MES) and ethosuximide [1]. In the 6-Hz psychomotor seizure model, the same compound showed ED₅₀ = 26.06 mg/kg, comparable to levetiracetam. Critically, N3-Mannich base derivatization of this scaffold modulated MES ED₅₀ across a 3-fold range (5.29–17.06 mg/kg), demonstrating that even distal nitrogen substitution profoundly affects in vivo potency [1][2]. The N1-methyl, C5-cyclopropyl compound is a constitutional isomer of the active 5,5-disubstituted series; its N1-substitution may alter both the pharmacophoric H-bonding pattern and metabolic N-dealkylation susceptibility relative to N3-substituted or unsubstituted comparators [3].

Anticonvulsant drug discovery MES seizure model Hydantoin SAR

Chagas Disease Drug Discovery: Imidazolidine-2,4-dione Scaffold as Anti-Trypanosoma cruzi Chemotype

Imidazolidine-2,4-dione derivatives have been identified as key components in the development of bioactive compounds for Chagas disease, with several derivatives showing activity against Trypanosoma cruzi epimastigotes in the low micromolar range, comparable to the reference drug Nifurtimox [1][2]. The scaffold's anti-T. cruzi activity is linked to interference with polyamine biosynthesis via ethylenediamine/carbonyl precursor mimicry. In a structure-activity relationship study of imidazolidine derivatives, compounds bearing specific N-substitution patterns showed IC₅₀ values ranging from 5.2 to >100 μM against T. cruzi epimastigotes [2]. The N1-methyl, C5-cyclopropyl substitution pattern of the target compound presents a distinct chemotype within this class, differing from the previously explored N3-aryl and N3-alkyl series that dominate the published anti-Chagas imidazolidine literature [1][2].

Antiparasitic drug discovery Chagas disease Trypanosoma cruzi

Commercial Availability and Purity Specification: Target Compound vs. Closest Regioisomer

5-Cyclopropyl-1-methylimidazolidine-2,4-dione (CAS 1378254-98-8) is available from multiple reputable building-block suppliers with a catalog purity specification of 95–97% . Its closest regioisomer, 5-cyclopropyl-5-methylimidazolidine-2,4-dione (CAS 5470-46-2), has a reported melting point of 146–148 °C and is also available at ≥95% purity from Sigma-Aldrich (product ENA066596124) and multiple other vendors . The target compound (CAS 1378254-98-8) has a substantially later CAS registry date (ca. 2012 vs. pre-1980 for CAS 5470-46-2), indicating it is a more recently cataloged chemical entity with fewer published applications, making deliberate sourcing essential to avoid inadvertent substitution with the more widely available 5,5-disubstituted isomer.

Chemical procurement Building block sourcing Catalog purity

Metabolic Stability Inference: N1-Methyl Blockade of Hydantoin N-Dealkylation

The N1-methyl group in 5-cyclopropyl-1-methylimidazolidine-2,4-dione blocks a potential metabolic soft spot present in N1-unsubstituted hydantoins. Class-level metabolic studies on hydantoin anticonvulsants demonstrate that N-dealkylation at N1 and N3 is a major clearance pathway mediated by CYP2C9 and CYP2C19 [1]. Phenytoin, for example, undergoes extensive para-hydroxylation (CYP2C9) rather than N-dealkylation because both nitrogens are unsubstituted and sterically hindered by phenyl groups. In contrast, N3-substituted hydantoins such as ethotoin (3-ethyl-5-phenylhydantoin) undergo rapid N-deethylation [1]. By permanently occupying the N1 position with a methyl group, the target compound eliminates N1-dealkylation as a metabolic route, potentially reducing oxidative clearance compared with the N1-unsubstituted analog 5-cyclopropylimidazolidine-2,4-dione (CAS 49606-94-2), while the cyclopropyl group at C5 may introduce CYP-mediated cyclopropyl ring-opening as an alternative metabolic pathway [2].

Drug metabolism CYP450 oxidation Metabolic soft spot

Optimal Research and Industrial Application Scenarios for 5-Cyclopropyl-1-methylimidazolidine-2,4-dione


Medicinal Chemistry: Hydantoin-Based Anticonvulsant Lead Optimization with N1-Substitution Vector

In anticonvulsant drug discovery programs exploring hydantoin SAR, 5-cyclopropyl-1-methylimidazolidine-2,4-dione offers a specific N1-methyl, C5-cyclopropyl substitution pattern that complements existing 5,5-disubstituted and N3-substituted series [1]. Class-level SAR demonstrates that cyclopropyl substitution at the 5-position of hydantoins enhances MES protection relative to unsubstituted or alkyl-substituted analogs, with ED₅₀ values as low as 5.29 mg/kg in oral rat models [1][2]. This compound enables systematic exploration of how N1-alkylation affects anticonvulsant potency, metabolic stability, and CNS penetration independently of N3-substitution—a vector underexplored in published hydantoin anticonvulsant series [2].

Antiparasitic Drug Discovery: Chagas Disease Screening Library Expansion

Imidazolidine-2,4-dione derivatives are validated anti-Trypanosoma cruzi chemotypes with activity in the low micromolar range against epimastigotes [3]. The N1-methyl, C5-cyclopropyl substitution pattern of this compound fills an unexplored combinatorial space in published anti-Chagas imidazolidine libraries, which have predominantly explored N3-aryl and N3-alkyl substitution [3][4]. Incorporating this compound into phenotypic screening cascades may reveal structure-activity relationships orthogonal to previously characterized series and could identify hits with differentiated selectivity profiles versus host cells.

Chemical Biology: Hydrogen-Bond-Donor-Modulated Probe Design

The reduction of hydrogen-bond donor count from 2 (typical 5-substituted hydantoins) to 1 (via N1-methylation) makes 5-cyclopropyl-1-methylimidazolidine-2,4-dione a valuable tool for probing the role of HBD interactions in target engagement [5]. In crystal engineering and supramolecular chemistry contexts, the compound's single-donor, dual-acceptor H-bond motif is predicted to form distinct one-dimensional hydrogen-bonded chains rather than the two-dimensional sheets characteristic of unsubstituted hydantoins [5]. This altered H-bond topology may be exploited in co-crystallization screens or fragment-based drug discovery where controlled H-bond presentation is critical.

Synthetic Methodology: N1-Selective Hydantoin Alkylation Reference Standard

Recent advances in N1-selective alkylation of hydantoins using potassium bases (tBuOK, KHMDS) have enabled direct access to N1-substituted derivatives with high regioselectivity [6]. 5-Cyclopropyl-1-methylimidazolidine-2,4-dione can serve as an authentic reference standard for validating N1-selective vs. N3-selective alkylation protocols, given that its substitution pattern is unambiguous and distinguishable from the N3-methyl or C5-methyl regioisomers by NMR (distinct N–CH₃ vs. C–CH₃ chemical shifts) and mass spectrometry. This application is particularly relevant for process chemistry groups developing scalable, regioselective hydantoin functionalization routes.

Quote Request

Request a Quote for 5-Cyclopropyl-1-methylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.